N-(Pyrazin-2-YL)cyclopropanecarboxamide

Description

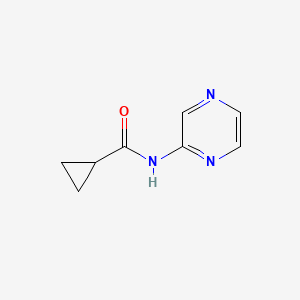

N-(Pyrazin-2-YL)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative featuring a pyrazine aromatic heterocycle. Its structure combines the rigid cyclopropane ring with a pyrazine moiety, which contributes to unique electronic and steric properties that influence target binding and metabolic stability. The compound has been synthesized via multi-step organic reactions, often involving coupling of cyclopropanecarboxylic acid derivatives with aminopyrazine intermediates .

Properties

IUPAC Name |

N-pyrazin-2-ylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c12-8(6-1-2-6)11-7-5-9-3-4-10-7/h3-6H,1-2H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDFSLCTOYMPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398747 | |

| Record name | N-pyrazin-2-ylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681250-02-2 | |

| Record name | N-pyrazin-2-ylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyrazin-2-YL)cyclopropanecarboxamide typically involves the reaction of pyrazin-2-ylamine with cyclopropanecarboxylic acid chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(Pyrazin-2-YL)cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic medium.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. The reaction is usually performed in anhydrous conditions.

Substitution: Nucleophilic substitution reactions can be achieved using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). The reaction is often conducted in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: The major product is typically the corresponding carboxylic acid derivative.

Reduction: The major product is the corresponding amine derivative.

Substitution: The major product is the substituted pyrazine derivative.

Scientific Research Applications

N-(Pyrazin-2-YL)cyclopropanecarboxamide has found applications in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(Pyrazin-2-YL)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Linker Modifications

N-(Pyrazin-2-YL)cyclopropanecarboxamide differs from related compounds primarily in its linker type and aromatic core. Key structural analogs include:

Key Observations :

- Linker Type : Sulfonamide linkers (e.g., in benzenesulfonamides ) enhance antitubercular activity but may shift the mechanism of action (e.g., folate pathway inhibition) compared to amide-linked analogs.

- Aromatic Core : Pyridine-based cyclopropanecarboxamides show stronger kinase inhibition than pyrazine derivatives, likely due to improved hydrogen-bonding interactions with ATP-binding pockets.

- Substituents : Electronegative groups (e.g., sulfonyl in , chloro in ) improve target selectivity but may reduce metabolic stability.

Mechanistic Insights :

- Antimicrobial Activity : Pyrazine sulfonamides exhibit potent antitubercular activity but lack broad-spectrum antimicrobial efficacy due to their specific folate-targeting mechanism.

- Kinase Inhibition: Pyridine-carboxamides with sulfonyl or cyano substituents achieve nanomolar IC₅₀ values by forming critical hydrogen bonds with kinase active sites.

- Neurotherapeutics : Orexin antagonists like lemborexant leverage cyclopropane’s conformational rigidity to enhance receptor binding, demonstrating the scaffold’s versatility.

Biological Activity

N-(Pyrazin-2-YL)cyclopropanecarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazine ring, which is known for its diverse biological activities. The cyclopropane moiety adds unique steric and electronic properties that may enhance its pharmacological profile.

Biological Activity Overview

Recent studies have indicated that compounds with pyrazine and cyclopropane structures exhibit a variety of biological activities, including:

- Antimicrobial Activity : Many pyrazine derivatives have shown effectiveness against various bacterial strains, highlighting their potential as antimicrobial agents.

- Anticancer Properties : Research has indicated that certain derivatives can inhibit cancer cell proliferation, making them candidates for cancer therapeutics.

- Anti-inflammatory Effects : Pyrazine-containing compounds have been linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazine derivatives act as inhibitors of specific enzymes involved in disease processes, such as kinases.

- Receptor Modulation : These compounds may interact with various receptors, modulating signaling pathways that lead to therapeutic effects.

- Cell Cycle Interference : Some studies suggest that pyrazine derivatives can interfere with the cell cycle, leading to apoptosis in cancer cells.

Antimicrobial Activity

A study conducted on several pyrazine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the pyrazine ring could enhance the potency of these compounds (Table 1).

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| This compound | E. coli | 64 µg/mL |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound's IC50 values were determined through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

Anti-inflammatory Studies

A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced pro-inflammatory cytokines in RAW264.7 macrophages when treated with lipopolysaccharide (LPS).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.